

The Synthesis and Scientific History of Strontium Succinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Strontium succinate*

Cat. No.: *B1245921*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium succinate, the salt formed from the alkaline earth metal strontium and the dicarboxylic acid succinic acid, has garnered interest within the scientific community, particularly in the context of materials science and potential biomedical applications. This technical whitepaper provides an in-depth exploration of the discovery and history of **strontium succinate** synthesis, detailing experimental protocols for its preparation and characterization. It summarizes key quantitative data and elucidates the known biological signaling pathways influenced by the strontium ion, offering valuable insights for researchers in chemistry, materials science, and drug development.

Introduction: Chemical and Biological Significance

Strontium succinate is an organic salt with the chemical formula $\text{Sr}(\text{C}_4\text{H}_4\text{O}_4)$. Its formation involves the ionic interaction between a strontium cation (Sr^{2+}) and a succinate dianion ($\text{OOC-CH}_2\text{-CH}_2\text{-COO}^-$).^[1] The succinate anion can act as a multidentate ligand, bridging multiple strontium centers to form a three-dimensional polymeric network.^[1] While much of the research into the biological effects of strontium has focused on other salts, such as strontium ranelate, the bioactive component is the strontium ion itself.^[2] Strontium is chemically similar to calcium and is known to be a "bone-seeking" element.^{[3][4]} This property has led to extensive investigation into its role in bone metabolism, where it has been shown to simultaneously stimulate bone formation and inhibit bone resorption.^{[5][6]}

Historical Context: From the Element to the Salt

The history of **strontium succinate** is intrinsically linked to the discovery of its constituent parts. The element strontium was first identified in 1790 by Adair Crawford and William Cruickshank in a mineral from a lead mine in Strontian, Scotland, from which the element derives its name.^{[7][8]} It was first isolated in its pure metallic form in 1808 by Sir Humphry Davy through the electrolysis of a mixture of strontium chloride and mercuric oxide.^{[7][8]}

While the precise date and discoverer of the first synthesis of **strontium succinate** are not well-documented in available historical records, the scientific investigation into the biological effects of strontium salts dates back over a century. A 1910 study reported on the stimulatory effects of stable strontium on the formation of osteoid tissue.^[9] A significant early clinical investigation in 1952 reported that strontium lactate, when administered to patients with osteoporosis, could contribute to the remineralization of the skeleton.^[1]

The synthesis of alkaline earth metal salts of dicarboxylic acids, like succinic acid, became more common with the advancement of inorganic and organic chemistry in the 19th and 20th centuries. However, specific historical accounts detailing the first preparation of **strontium succinate** remain elusive. Modern research has focused on controlled synthesis methods to obtain high-purity crystals for detailed characterization.^[10]

Synthesis Methodologies

The preparation of **strontium succinate** can be achieved through several methods, primarily categorized as solution-based precipitation and gel growth techniques. The choice of method influences the crystallinity, purity, and morphology of the final product.

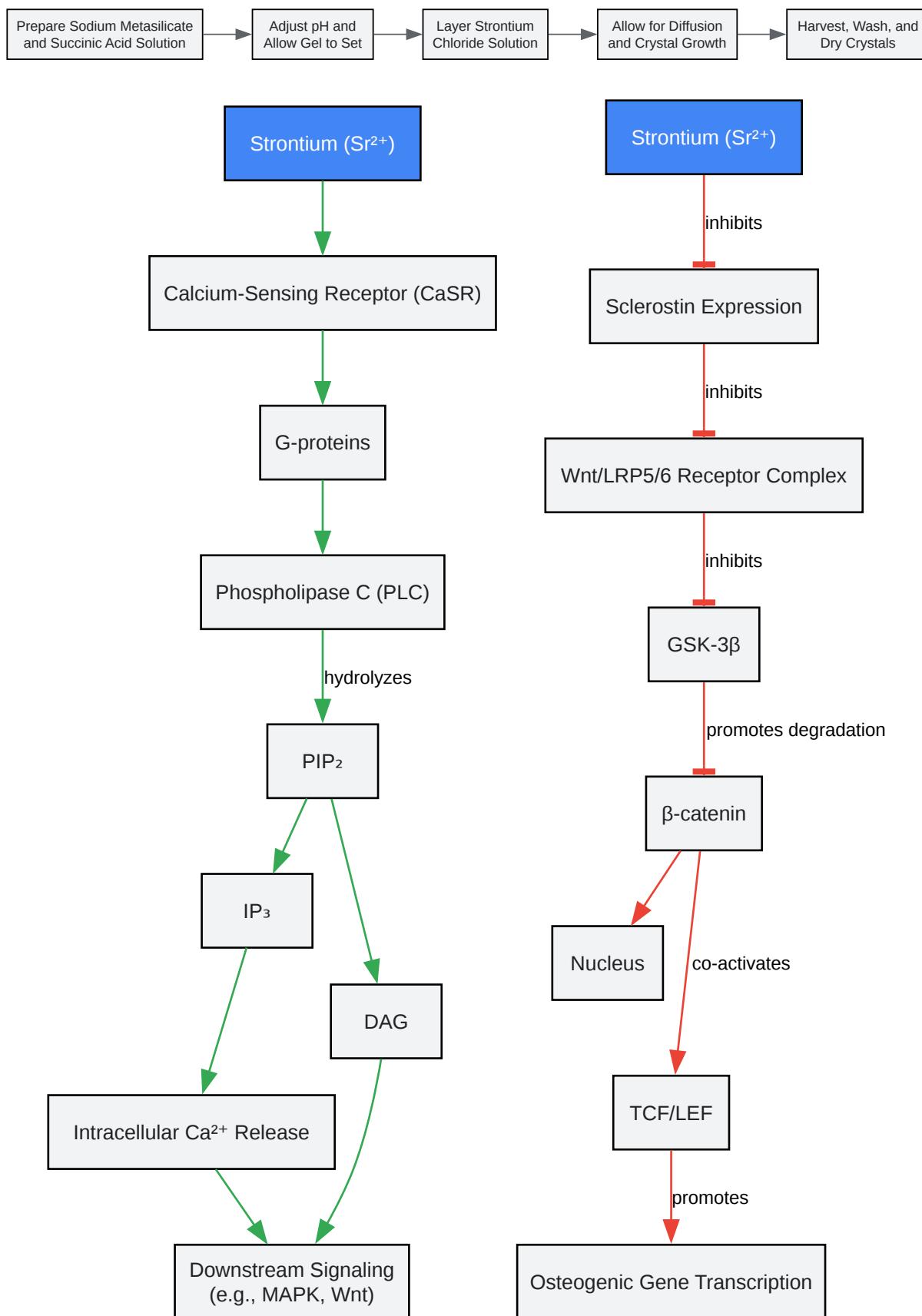
Solution-Based Precipitation

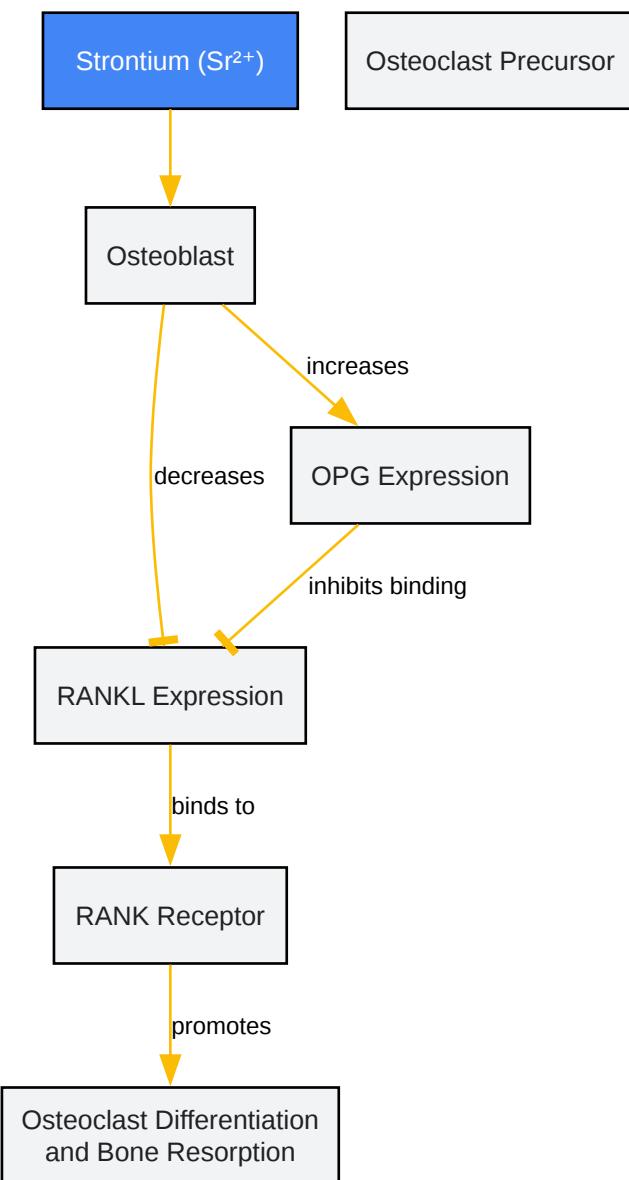
This is a common and straightforward method for synthesizing **strontium succinate**. It typically involves the reaction of a soluble strontium salt with a soluble succinate salt or succinic acid in an aqueous solution, leading to the precipitation of the less soluble **strontium succinate**.

A high-yield method for producing organic strontium salts involves the reaction of strontium carbonate with the corresponding organic acid.^[11] This method is particularly suitable for temperature-sensitive anions.

- Preparation of Reactants:
 - Dissolve succinic acid in an aqueous solution to form a free acid solution.
 - Use strontium carbonate in its solid form.
- Reaction:
 - Under vigorous stirring, slowly add the solid strontium carbonate to the succinic acid solution.
 - The reaction can be performed at a temperature at or below 50°C.[11] For temperature-sensitive applications, the reaction can be conducted at temperatures as low as 5°C.[11]
 - The progress of the reaction is indicated by the evolution of carbon dioxide gas (effervescence). The reaction is complete when the effervescence ceases.[11]
- Isolation and Purification:
 - If necessary, the solution can be heated slightly (between 20°C and 50°C) to increase the yield.[11]
 - The resulting **strontium succinate** can then be isolated by filtration.
 - To induce precipitation from the solution, water can be evaporated to concentrate the salt above its aqueous solubility.[11]
 - The precipitate is then washed with deionized water to remove any soluble impurities and dried.

Gel Growth Technique


The gel growth technique is a versatile method for producing high-quality single crystals of sparingly soluble salts like **strontium succinate**.[10] This method controls the diffusion of reactants through a silica gel medium, which slows down the nucleation process and allows for the growth of larger and more perfect crystals.[10]


- Gel Preparation:

- Prepare a solution of sodium metasilicate ($\text{Na}_2\text{SiO}_3 \cdot 9\text{H}_2\text{O}$) in deionized water. The concentration of this solution will determine the density of the gel.[10]
- In a test tube, mix the sodium metasilicate solution with a solution of succinic acid.
- Adjust the pH of the mixture to the desired level. The pH can affect the solubility of the reactants and the rate of crystallization.[10]
- Allow the mixture to set undisturbed for a few days to form a firm silica gel.

- Reactant Diffusion:
 - Once the gel has set, carefully layer a solution of a soluble strontium salt (e.g., strontium chloride) on top of the gel.
 - Seal the test tube to prevent evaporation and contamination.
- Crystal Growth and Harvesting:
 - Over time, the strontium ions will diffuse slowly through the gel and react with the succinate ions within the gel matrix to form crystals of **strontium succinate**.[10]
 - The slow, controlled diffusion minimizes the number of nucleation sites, promoting the growth of larger, well-defined crystals.[10]
 - After a suitable growth period (which can range from days to weeks), the crystals can be carefully harvested from the gel.
 - The harvested crystals should be washed with deionized water to remove any residual gel and reactants and then dried.

Below is a diagram illustrating the general workflow for the gel growth technique.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Background Information for Strontium - Interaction Profile for: Cesium, Cobalt, Strontium, Polychlorinated Biphenyls, and Trichloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The biological role of strontium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of action and therapeutic potential of strontium in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. britannica.com [britannica.com]
- 9. hcp.algaecal.com [hcp.algaecal.com]
- 10. Strontium succinate | Benchchem [benchchem.com]
- 11. EP1899314A2 - High yield synthesis methods for producing organic salts of strontium - Google Patents [patents.google.com]
- To cite this document: BenchChem. [The Synthesis and Scientific History of Strontium Succinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1245921#discovery-and-history-of-strontium-succinate-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com